3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative features a trifluoromethyl group at position 2, a 7-hydroxy group, a 3-(2-ethoxyphenoxy) substituent, and an 8-(pyrrolidin-1-ylmethyl) moiety. The ethoxyphenoxy group contributes electron-donating properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO5/c1-2-30-17-7-3-4-8-18(17)31-21-19(29)14-9-10-16(28)15(13-27-11-5-6-12-27)20(14)32-22(21)23(24,25)26/h3-4,7-10,28H,2,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIRJVSUANUCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethoxyphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its antioxidant properties, supported by relevant data and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₈F₃NO₃
- Molecular Weight : 366.3 g/mol
- LogP : 4.2 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 8
- Rotatable Bonds : 4 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromone derivatives, including our compound of interest. The compound was tested against various human cancer cell lines, specifically:
| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 6.40 ± 0.26 | 9.18 ± 1.12 |
| A-549 | 22.09 ± 0.26 | 15.06 ± 1.08 |
The results indicate that the compound exhibits significant cytotoxicity against both MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, outperforming Doxorubicin in terms of potency against MCF-7 cells .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways that promote cell survival and proliferation. Molecular docking studies have suggested favorable binding interactions with key proteins involved in cancer cell metabolism and survival .
Antioxidant Activity
In addition to its anticancer properties, the compound also demonstrates notable antioxidant activity. It was evaluated using several assays, including DPPH radical scavenging, hydrogen peroxide scavenging, and total antioxidant capacity (TAC). The results indicated that the compound effectively neutralizes free radicals, thereby potentially reducing oxidative stress in cells .
Synthesis and Evaluation
The synthesis of this chromone derivative was achieved through a series of reactions involving appropriate precursors, yielding high purity products (up to 96%). The biological evaluation included both in vitro cytotoxicity assays and antioxidant activity tests, confirming the dual action of the compound .
Comparative Studies
Comparative studies with other chromone derivatives have shown that modifications in the chemical structure significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxic potential while maintaining favorable pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Features
Key structural variations among analogs occur at positions 3 and 8:
Key Observations:
- Position 3: Substitutions vary from electron-donating (ethoxy, methoxy) to electron-withdrawing (chlorophenyl) groups. The ethoxyphenoxy group in the target compound may enhance π-π stacking compared to chlorophenyl analogs .
- Position 8: Piperidine, piperazine, and pyrrolidine derivatives differ in ring size and substituents. The hydroxyethyl group in increases hydrophilicity, while thiomorpholine in introduces sulfur-based polarity.
2.3. Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values across all analogs. The ethoxyphenoxy group (target compound) is more lipophilic than methoxy () or hydroxyethylpiperazinyl () derivatives.
- Solubility: Pyrrolidine and piperazine rings (target compound, ) may improve aqueous solubility compared to thiomorpholine () or methylpiperidine ().
2.4. Structural Analysis Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
